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Abstract
Immunoglobulin G (IgG) is a critical component of the humoral immune system, and its effector

functions are profoundly influenced by the structure of the N-glycan attached to the Fc region. A

key modification in this context is the absence of terminal galactose residues, leading to the

formation of agalactosyl IgG (G0 IgG). Elevated levels of G0 IgG have been consistently

observed in various autoimmune diseases and cancers, suggesting a significant role in their

pathophysiology. This technical guide provides an in-depth exploration of the biological

significance of agalactosyl IgG, tailored for researchers, scientists, and drug development

professionals. It covers the structural and functional consequences of agalactosyl IgG, its role

in disease, and detailed methodologies for its analysis.

Introduction: The Structure and Heterogeneity of
IgG Glycosylation
Immunoglobulin G (IgG) is a glycoprotein with a conserved N-linked glycosylation site at

asparagine 297 (Asn297) in the CH2 domain of the Fc region.[1] The N-glycan at this site is a

complex biantennary oligosaccharide that is crucial for the structural integrity and effector

functions of the antibody.[2] The composition of this glycan is heterogeneous, with variations in

the presence of terminal galactose, sialic acid, core fucose, and bisecting N-acetylglucosamine

(GlcNAc) residues.[2] Based on the number of terminal galactose residues, IgG can be
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classified into three main glycoforms: digalactosyl (G2), monogalactosyl (G1), and agalactosyl

(G0).[2]

The Pro-Inflammatory Nature of Agalactosyl IgG
A growing body of evidence indicates that agalactosyl IgG possesses pro-inflammatory

properties. The absence of terminal galactose exposes the underlying N-acetylglucosamine

(GlcNAc) residues, which alters the conformation of the Fc region and its interactions with

various components of the immune system.

Interaction with Fcγ Receptors (FcγRs)
Agalactosyl IgG exhibits altered binding to Fcγ receptors (FcγRs), which are expressed on the

surface of various immune cells and play a crucial role in initiating inflammatory responses.

While some studies have reported decreased affinity of G0 IgG for FcγRIIIa, others suggest

that the overall impact on FcγR-mediated signaling is an enhancement of pro-inflammatory

pathways.[3] This can lead to increased antibody-dependent cell-mediated cytotoxicity (ADCC)

and phagocytosis.

Complement Activation
The role of agalactosyl IgG in complement activation is complex. Some studies suggest that G0

IgG can activate the classical complement pathway, contributing to inflammation.[4] It has also

been proposed that the exposed mannose residues on agalactosyl IgG can be recognized by

mannose-binding lectin (MBL), potentially activating the lectin pathway of the complement

system.[2] However, other research indicates that the in vivo activity of agalactosyl IgG is

primarily dependent on cellular Fc receptors rather than MBL-mediated complement activation.

[5]

Agalactosyl IgG in Disease
The prevalence of agalactosyl IgG is significantly altered in several pathological conditions,

making it a potential biomarker and therapeutic target.

Autoimmune Diseases
A strong association exists between elevated levels of agalactosyl IgG and autoimmune

diseases, particularly rheumatoid arthritis (RA).[6][7] In RA patients, the percentage of G0 IgG
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is significantly increased compared to healthy individuals and correlates with disease activity.[7]

Increased levels of agalactosyl IgG have also been reported in other autoimmune conditions

such as systemic lupus erythematosus (SLE) and myasthenia gravis.[6]

Cancer
Recent studies have highlighted the role of agalactosyl IgG in cancer.[8] Increased levels of G0

IgG have been observed in various malignancies and may contribute to tumor progression and

metastasis.[8][9] The "Gal-ratio," which represents the ratio of agalactosyl to galactosylated

IgG, has been proposed as a potential pan-cancer biomarker.[9]

Quantitative Data on Agalactosyl IgG in Health and
Disease
The following tables summarize quantitative data on the levels of agalactosyl IgG in different

cohorts.
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Condition Cohort Size
Method of
Analysis

Key Findings Reference

Rheumatoid

Arthritis

232 RA patients,

232 healthy

controls

In-gel digest

assay of whole

serum

sG0/G1 ratio was

significantly

higher in RA

patients (mean ±

SD: 1.36 ± 0.43)

compared to

healthy controls

(1.01 ± 0.23) (P

< 0.0001).[7]

[7]

Ovarian Cancer
58 patients with

elevated CA-125

Relative

intensities of IgG

N-glycans

The ratio of

G0/(G1+G2*2)

was significantly

higher in the

malignant group

(0.74) compared

to the benign

group (0.34)

(p<0.0001).[10]

[10]

Multiple Cancer

Types

4,685 cancer

patients, 747

healthy controls

IgG N-glycan

profiling

The Gal-ratio

(G0/(G1 + G2 ×

2)) was

significantly

higher in cancer

patients (median

0.6373) than in

healthy controls

(median 0.3651)

(P < 0.0001).[9]

[9]

Head and Neck

Cancer

11 HNC patients,

3 healthy

controls

ELISA Anti-α-Gal IgG

titers were

significantly

elevated in both

untreated and

[11]
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treated cancer-

diagnosed

groups

compared to the

non-cancer

diagnosed group

across all serum

dilutions.[11]

Experimental Protocols
This section provides detailed methodologies for the analysis of agalactosyl IgG.

Quantification of Agalactosyl IgG by Ultra-Performance
Liquid Chromatography (UPLC)
This protocol describes the high-throughput analysis of IgG N-glycans.[12]

Sample Preparation and Denaturation:

Transfer 50–200 μg of purified IgG samples to a 96-well collection plate.

Adjust the total volume of each sample to 10 μL.

Add 30 μL of 1.33% SDS (for lyophilized samples) or 20 μL of 2% SDS (for dissolved

samples) to each well to denature the IgG. Mix thoroughly.

Enzymatic Release of N-glycans:

Prepare a PNGase F solution by combining the appropriate volume of PNGase F with 5×

PBS.

Add the PNGase F solution to each well and mix by pipetting.

Seal the plate and incubate overnight at 37°C.

Fluorescent Labeling and Cleanup:
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Prepare a 2-aminobenzamide (2-AB) labeling solution.

Add the 2-AB solution to each well and mix.

Seal the plate and incubate at a specified temperature and duration for efficient labeling.

Clean up the labeled N-glycans using a HILIC-SPE 96-well filter plate and a vacuum

manifold.

UPLC-FLR Analysis:

Set the sample manager temperature to 10°C and the column temperature to 60°C.

Equilibrate the UPLC system to the starting conditions (0.4 mL/min flow rate, 25% solvent

A, 75% solvent B).

Inject the diluted samples and a dextran ladder standard.

Separate the labeled N-glycans using a linear gradient.

Detect the N-glycan fluorescence at excitation and emission wavelengths of 330 nm and

420 nm, respectively.[13]

Lectin Blotting for Detection of Agalactosyl IgG
This method utilizes the specificity of lectins to detect terminal sugar residues.[2][14]

SDS-PAGE and Protein Transfer:

Resolve IgG samples on an 8% polyacrylamide gel under reducing conditions.

Transfer the proteins to a PVDF membrane.

Blocking and Lectin Incubation:

Block the membrane with a suitable blocking reagent (e.g., 3% BSA in TBST) for 1 hour at

room temperature.[14]
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Incubate the membrane with a biotinylated lectin specific for terminal N-acetylglucosamine

(e.g., Bandeiraea simplicifolia lectin II) or galactose (e.g., Ricinus communis agglutinin I)

at a concentration of 1-4 μg/mL in the blocking solution for 1-2 hours at room temperature.

[2][14]

Detection:

Wash the membrane multiple times with TBST.

Incubate with streptavidin-HRP or streptavidin-AP for 1 hour at room temperature.[15]

Wash the membrane again and develop the signal using a suitable chemiluminescent or

colorimetric substrate.[14]

Enzyme-Linked Immunosorbent Assay (ELISA) for
Quantification of Agalactosyl IgG
This ELISA protocol is adapted for measuring IgG galactosylation.[1]

Plate Coating:

Coat a 96-well microtiter plate with 2.5 μg/ml protein G in carbonate buffer (pH 9.6)

overnight at 4°C.

Blocking:

Wash the plate and block with PBS containing 0.5% BSA.

Sample Incubation:

Reduce IgG samples with 2-mercaptoethanol and dilute to a final concentration of 0.5

μg/ml in 0.1 M sodium acetate (pH 5.0).

Incubate the reduced IgG samples in triplicate wells for 2 hours at 37°C.

Lectin Incubation:
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Wash the plate and incubate with biotinylated Ricinus communis agglutinin I (RCA120) to

detect terminal galactose.

Detection:

Wash the plate and incubate with peroxidase-conjugated streptavidin.

Develop the signal with a TMB substrate and stop the reaction with 2 M H2SO4.

Measure the absorbance at 450 nm.

Signaling Pathways and Experimental Workflows
Visual representations of key pathways and workflows provide a clearer understanding of the

biological context of agalactosyl IgG.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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